3-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
Synthesis Analysis
Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[b]thiophene moiety, a piperidin-3-yl group, and a pyrazine-2-carbonitrile group. Thiophene is a five-membered heterocycle that contains a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Chemical Reactions Analysis
Thiophene derivatives can be synthesized through various reactions, including the Gewald reaction . This reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the one in your query, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Thiophene derivatives have shown significant anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Anticancer Agents
Thiophene derivatives have shown promise in the development of anticancer agents . For instance, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
Antimicrobial and Antifungal Agents
Thiophene derivatives have been synthesized to explore their potential as antimicrobial and antifungal agents .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them valuable in the field of material science.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) . This is another application in the field of material science.
Kinase Inhibitors
Scaffolds based upon 2- or 3-aminobenzo[b]thiophenes have shown great promise in the development of inhibitors of kinase targets .
Antidiabetic Agents
Spiro-fused heterocyclic molecules, which can be synthesized from thiophene derivatives, have shown promise as antidiabetic agents .
Future Directions
Thiophene-based analogs, such as “3-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile”, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it’s expected that future research will focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
3-[1-(1-benzothiophene-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c20-11-15-18(22-8-7-21-15)25-14-5-3-9-23(12-14)19(24)17-10-13-4-1-2-6-16(13)26-17/h1-2,4,6-8,10,14H,3,5,9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHWIJLEXADIDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)OC4=NC=CN=C4C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile |
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